Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 3-fluoroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-fluoroanilino group: This step involves the reaction of the piperidine derivative with 3-fluoroaniline under suitable conditions, such as the presence of a base and a solvent.
Addition of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and bases (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3-fluoroanilino group may enhance its binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability, while the tert-butyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a 3-fluoroanilino group.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains a difluoro group and an oxo group, differing in functional groups and potential reactivity.
Uniqueness
Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate is unique due to the presence of the 3-fluoroanilino group, which can impart distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivities.
Properties
CAS No. |
887587-39-5 |
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Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-6-13(12-20)11-19-15-8-4-7-14(18)10-15/h4,7-8,10,13,19H,5-6,9,11-12H2,1-3H3 |
InChI Key |
MUGCMPJEJWUVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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